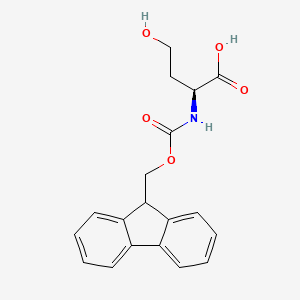

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid is a protected amino acid derivative featuring the 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis. The compound has a hydroxyl (-OH) substituent at the 4-position of the butanoic acid backbone, which influences its polarity, solubility, and reactivity. The Fmoc group enhances stability during solid-phase synthesis and is cleaved under mild basic conditions (e.g., piperidine) . This compound serves as a critical building block in medicinal chemistry and biotechnology for constructing peptide-based therapeutics or probes.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCXLWRCVZSPCF-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172525-85-8 | |

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid, commonly referred to as Fmoc-4-hydroxybutyric acid, is a derivative of the amino acid 4-hydroxybutanoic acid. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The structural formula is given as with a molecular weight of 341.36 g/mol .

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis and its potential therapeutic applications. The Fmoc group allows for selective protection during synthesis, enabling the formation of peptides that can exhibit specific biological activities, including antimicrobial and anticancer properties.

Therapeutic Applications

Research has indicated that compounds similar to Fmoc-4-hydroxybutyric acid can exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain peptide constructs using this amino acid have shown promise in targeting specific cancer pathways .

- Neuroprotective Effects : There is evidence that 4-hydroxybutanoic acid derivatives may have neuroprotective properties, potentially aiding in conditions like neurodegeneration .

Case Studies

- Anticancer Peptide Development : A study investigated the incorporation of Fmoc-4-hydroxybutyric acid into peptide sequences aimed at targeting cancer cells. The results demonstrated a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotection Research : Another research effort focused on the neuroprotective effects of peptides containing 4-hydroxybutanoic acid derivatives. The findings suggested that these peptides could reduce oxidative stress and improve neuronal survival in vitro .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

| Compound | Antitumor Activity | Neuroprotective Effects | Other Notable Activities |

|---|---|---|---|

| This compound | Moderate | Yes | Potential antimicrobial |

| 4-Hydroxybutyric acid | Low | Yes | No |

| Fmoc-Amino Acids (various) | High | Variable | Diverse |

Scientific Research Applications

Scientific Research Applications of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid

This compound is a chiral amino acid derivative extensively utilized in organic and medicinal chemistry. Its structure, featuring a stereocenter at the second carbon atom, makes it a versatile building block for synthesizing peptides and developing drugs.

Synthesis and Structural Properties

This compound is synthesized in laboratory settings via several methods. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm its molecular structure and purity.

Chemical Reactions

This compound can participate in various chemical reactions, making it significant in synthetic organic chemistry and biochemistry for constructing complex molecular architectures:

- Esterification

- Amidation

- Oxidation

- Reduction

Mechanism of Action in Peptide Synthesis

The primary mechanism of action for this compound revolves around its role as an intermediate in peptide synthesis. It is particularly useful in synthesizing peptides with specific sequences for therapeutic applications.

Applications in Scientific Research

This compound has several scientific applications:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis. The presence of the Fmoc group makes it particularly useful as a protecting group for amino acids.

- Drug Development: It is investigated for potential use in drug development and as a precursor for bioactive compounds.

- Synthesis of Complex Organic Molecules: It is employed in the synthesis of complex organic molecules.

- Pharmaceuticals and Fine Chemicals: It is utilized in the production of pharmaceuticals and fine chemicals.

Table: Summary of Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Utilized as a building block in solid-phase peptide synthesis due to the Fmoc protecting group. |

| Drug Development | Investigated for its potential as a precursor for bioactive compounds, contributing to new therapeutic agents. |

| Organic Synthesis | Employed in creating complex organic molecules, showcasing its versatility in chemical reactions. |

| Production of Fine Chemicals | Used in the manufacturing of specialized chemical products, enhancing the quality and precision of chemical processes. |

Potential Research Directions

Comparison with Similar Compounds

Key Structural and Functional Differences

- Polarity and Solubility : The hydroxyl group in the parent compound confers higher aqueous solubility compared to ethoxy () or benzyloxy () analogs. The trifluoromethoxy-phenyl derivative () exhibits reduced solubility due to its aromatic fluorinated group .

- Reactivity : The azido analog () is uniquely reactive in bioorthogonal click reactions, enabling site-specific modifications in peptides . In contrast, the benzyloxy-oxo derivative () participates in hydrogen bonding, influencing secondary structure formation .

- Stability : Fluorinated and aromatic substituents (e.g., ) enhance resistance to enzymatic degradation, making them suitable for in vivo applications . Ethoxy and benzyloxy groups may increase susceptibility to oxidative metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.